molecular formula C17H16N4O3 B2708612 (5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone CAS No. 950231-65-9

(5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone

Cat. No.: B2708612
CAS No.: 950231-65-9
M. Wt: 324.34
InChI Key: BJNPRHBGQUMIHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(Furan-2-yl)-1-phenyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone is a novel heterocyclic compound of significant interest in medicinal chemistry and neuroscience research. This synthetic molecule incorporates multiple pharmacophoric elements—furan, phenyl, 1,2,3-triazole, and morpholine—that are frequently associated with a broad spectrum of biological activities in their respective chemical classes. Although direct studies on this exact compound are limited, research on structurally related 1,2,4-triazole derivatives provides strong rationale for its investigation. Specifically, furan-containing 1,2,4-triazole derivatives have demonstrated promising anticonvulsant properties in preclinical models. In silico studies suggest such compounds can act as modulators of GABA-A receptors, a primary target for antiepileptic drugs, by forming stable interactions with key amino acid residues, as evidenced by favorable binding energies . Furthermore, experimental studies on similar molecules have shown that their anticonvulsant activity can surpass that of reference drugs like phenobarbital in models such as korazol-induced seizures in rats . Beyond neuroscience, the 1,2,3-triazole core is known for its antimicrobial, anti-inflammatory, and antiviral potential, indicating that this compound could be a valuable building block for developing new therapeutic agents across multiple disease areas . The morpholino moiety is often incorporated to fine-tune the molecule's physicochemical properties, potentially enhancing its solubility and bioavailability profile, making it a more suitable candidate for further in vitro and in vivo studies. This product is intended for research applications only, including but not limited to biological screening, structure-activity relationship (SAR) studies, and as a synthetic intermediate for the development of new active molecules. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[5-(furan-2-yl)-1-phenyltriazol-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c22-17(20-8-11-23-12-9-20)15-16(14-7-4-10-24-14)21(19-18-15)13-5-2-1-3-6-13/h1-7,10H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNPRHBGQUMIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.

    Attachment of the Morpholino Group: This step often involves nucleophilic substitution reactions where the morpholino group is introduced to the triazole core.

    Final Assembly: The final compound is assembled through a series of condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Electrophilic reagents like bromine (Br2) or nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has highlighted the potential of triazole derivatives, including this compound, as effective antimicrobial agents. A study synthesized various triazole derivatives and evaluated their antimicrobial activity against several pathogens. The findings indicated that compounds with similar structures exhibited significant activity against Staphylococcus aureus , Escherichia coli , and Candida albicans .

CompoundPathogenMinimum Inhibitory Concentration (MIC)
5-(1H-tetrazole-1-yl)-4H-1,2,4-triazoleStaphylococcus aureus12.5 mg/ml
5-(1H-tetrazole-1-yl)-4H-1,2,4-triazoleEscherichia coli50 mg/ml
5-(1H-tetrazole-1-yl)-4H-1,2,4-triazoleCandida albicans50 mg/ml

This demonstrates that the incorporation of furan and triazole moieties can enhance antimicrobial properties.

Antitumor Activity

The compound's structural similarity to other known antitumor agents suggests potential anticancer applications. Studies have shown that triazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer) through various mechanisms, including cell cycle arrest and induction of oxidative stress .

Immunomodulatory Effects

Some derivatives of triazoles have been reported to possess immunomodulatory properties. For instance, a related compound was identified as an active pharmaceutical ingredient in veterinary medicine, enhancing the resistance of animals to viral infections . This suggests that similar compounds could be explored for their immunomodulatory effects in humans.

Synthesis and Characterization

The synthesis of (5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of synthesized compounds .

Mechanism of Action

The mechanism of action of (5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds with active sites, while the furan and phenyl groups provide hydrophobic interactions. The morpholino group can enhance solubility and bioavailability.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Hydrogen-Bonding Interactions in Comparable Compounds
Compound Interaction Type Distance (Å) Angle (°) Role in Crystal Packing Reference
Quinoline-containing triazole C3–H3···F1 2.35 156 Stabilizes layered structure
C7–H7···F1 2.37 100 Links adjacent molecules
C16–H16B···O1 2.44 117 Intra-/intermolecular cohesion
Target compound (hypothetical) C–H···O (furan oxygen) ~2.3–2.5 ~150–160 Likely enhances solubility and stability
Table 2: Dihedral Angles in Triazole Derivatives
Compound Triazole-Pyridine (°) Triazole-Benzene (°) Morpholine Disorder Reference
Quinoline-containing triazole 54.48 57.91 Yes (0.53:0.47)
Target compound N/A N/A Not observed

Biological Activity

The compound (5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone , commonly referred to as a triazole derivative, is of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Basic Information

PropertyValue
Molecular Formula C18H18N4O2
Molecular Weight 324.33 g/mol
CAS Number 950231-65-9
IUPAC Name This compound

Antimicrobial Activity

Research indicates that triazole compounds exhibit notable antimicrobial properties . In particular, derivatives containing a morpholine moiety have shown strong antifungal activity against various pathogens. For instance, studies have demonstrated that compounds with this structure can inhibit the growth of fungi such as Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MICs) ranging from 0.0156 to 0.5 µg/mL .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. The compound has been evaluated for its effectiveness against several cancer cell lines. For example, it demonstrated significant cytotoxic effects on prostate cancer (PC-3) and breast cancer cells (NCI/ADR-RES), with IC50 values indicating potent anti-proliferative activity . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Receptor Interaction : It potentially interacts with specific receptors, modulating their activity and leading to altered cellular responses.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways through caspase activation and mitochondrial dysfunction .

Study 1: Antifungal Efficacy

In a study published in Pharmaceutical Research, researchers synthesized various triazole derivatives and tested their antifungal efficacy against a panel of pathogens. The compound exhibited superior activity compared to traditional antifungals, highlighting its potential as a therapeutic agent in treating fungal infections .

Study 2: Anticancer Properties

A recent investigation assessed the anticancer effects of this triazole derivative on multiple cancer cell lines. The results showed that it significantly inhibited cell growth and induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Q & A

Basic Question: What are the standard synthetic routes for preparing (5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone?

Methodological Answer:
The compound is typically synthesized via a multi-step approach:

Triazole Core Formation : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC, "Click Chemistry") to assemble the 1,2,3-triazole ring. For example, phenylacetylene reacts with an azide derivative of furan under Cu(I) catalysis .

Morpholino Incorporation : Couple the triazole intermediate with a morpholino group via nucleophilic acyl substitution or amidation. A common method involves reacting 4-morpholinecarbonyl chloride with the triazole precursor in anhydrous dichloromethane (DCM) under inert conditions .

Purification : Employ column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .

Basic Question: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl3 or DMSO-d6). The furan protons typically resonate at δ 6.2–7.4 ppm, while the triazole and morpholino groups show distinct splitting patterns .
  • X-ray Crystallography : Resolve the crystal structure using SHELXL for refinement. For example, triclinic space group P1P\overline{1} with unit cell parameters a=10.303(6)a = 10.303(6), b=12.489(7)b = 12.489(7) Å (similar to related triazolyl methanones) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight with ESI-MS, targeting m/zm/z 377.14 (C19H17N4O3+) .

Advanced Question: How can conflicting crystallographic data (e.g., R-factor discrepancies) be resolved during structure refinement?

Methodological Answer:

  • Data Validation : Use the SHELX suite (SHELXL/SHELXE) to cross-validate diffraction data. Adjust parameters like absorption correction or thermal displacement models to reduce RintR_{\text{int}} .
  • Software Integration : Combine WinGX and ORTEP for visualization to identify outliers (e.g., disordered morpholino rings) and apply geometric restraints .
  • Statistical Analysis : Apply Hamilton’s R-factor ratio test to assess model robustness, particularly for low-resolution (>1.5 Å) datasets .

Advanced Question: How to design SAR studies for optimizing the bioactivity of this compound?

Methodological Answer:

  • Structural Modifications :
    • Furan Replacement : Test thiophene or pyridine analogs to evaluate π-π stacking efficiency .
    • Morpholino Substitution : Replace morpholine with piperidine or thiomorpholine to assess hydrogen-bonding and solubility .
  • Assay Design :
    • In Vitro Testing : Use enzyme inhibition assays (e.g., kinase targets) with IC50 determination via nonlinear regression .
    • Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding affinities against target proteins (e.g., PDB: 3ERT) .

Basic Question: What safety protocols are recommended for handling this compound in the laboratory?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use a fume hood during synthesis to mitigate inhalation risks, particularly when handling morpholino reagents .
  • Spill Management : Neutralize spills with activated carbon and dispose of waste via approved hazardous chemical protocols .

Advanced Question: How to address contradictory results in bioactivity assays (e.g., inconsistent IC50 values)?

Methodological Answer:

  • Dose-Response Replication : Repeat assays in triplicate across independent batches to rule out batch variability .
  • Control Optimization : Include reference inhibitors (e.g., staurosporine for kinases) and vehicle controls (DMSO <0.1%) .
  • Metabolic Stability Testing : Assess compound stability in liver microsomes to identify degradation products that may skew results .

Basic Question: What computational tools are recommended for modeling the compound’s electronic properties?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to optimize geometry and calculate HOMO/LUMO energies .
  • Solubility Prediction : Apply COSMO-RS (via TURBOMOLE) to estimate logP and aqueous solubility .

Advanced Question: How to troubleshoot low yields in the final coupling step (morpholino introduction)?

Methodological Answer:

  • Reagent Purity : Ensure anhydrous conditions for morpholino reagents (e.g., pre-dry DCM over molecular sieves) .
  • Catalyst Screening : Test alternative catalysts like HATU or EDCI for amide bond formation .
  • Reaction Monitoring : Use TLC (silica, UV-active) or inline IR spectroscopy to track reaction progress .

Advanced Question: What strategies can resolve electron density ambiguities in X-ray structures?

Methodological Answer:

  • Disorder Modeling : Split occupancy for disordered morpholino/furan groups using SHELXL’s PART instruction .
  • Twinned Data Refinement : Apply TWIN/BASF commands in SHELXL for non-merohedral twinning .
  • Density Functional Maps : Generate FoFcF_o - F_c maps in Olex2 to locate missing hydrogen atoms .

Advanced Question: How to design a high-throughput screening (HTS) pipeline for derivatives of this compound?

Methodological Answer:

  • Library Synthesis : Use automated parallel synthesis (e.g., Chemspeed SLT-100) to generate 50–100 analogs .
  • Assay Integration :
    • Fluorescence Polarization : Screen kinase inhibitors with FITC-labeled ATP analogs .
    • SPR Analysis : Measure real-time binding kinetics via Biacore T200 .
  • Data Analysis : Apply machine learning (Random Forest) to correlate structural features with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.